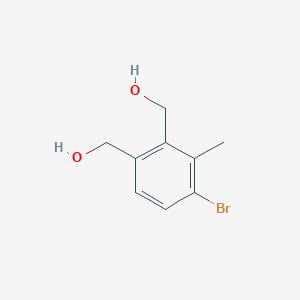
(4-Bromo-3-methyl-1,2-phenylene)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-methyl-1,2-phenylene)dimethanol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenylene with two hydroxymethyl groups and a bromine atom attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methyl-1,2-phenylene)dimethanol typically involves the bromination of 3-methyl-1,2-phenylene followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 3-methyl-1,2-phenylene with bromine in the presence of a catalyst to form 4-bromo-3-methyl-1,2-phenylene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-methyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-methyl-1,2-phenylenedicarboxylic acid.
Reduction: 4-Hydroxy-3-methyl-1,2-phenylene.
Substitution: 4-Amino-3-methyl-1,2-phenylene or 4-Mercapto-3-methyl-1,2-phenylene.
Aplicaciones Científicas De Investigación
(4-Bromo-3-methyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-methyl-1,2-phenylene)dimethanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-1,2-phenylene)dimethanol: Similar structure but lacks the methyl group at the 3-position.
(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane: Contains a sulfane group instead of hydroxymethyl groups.
2-Hydroxy-5-methyl-1,3-phenylenedimethanol: Similar structure but with hydroxyl groups instead of bromine.
Uniqueness
(4-Bromo-3-methyl-1,2-phenylene)dimethanol is unique due to the presence of both bromine and hydroxymethyl groups on the aromatic ring.
Propiedades
Fórmula molecular |
C9H11BrO2 |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
[4-bromo-2-(hydroxymethyl)-3-methylphenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c1-6-8(5-12)7(4-11)2-3-9(6)10/h2-3,11-12H,4-5H2,1H3 |
Clave InChI |
QYXHZAVGPSDBKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1CO)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


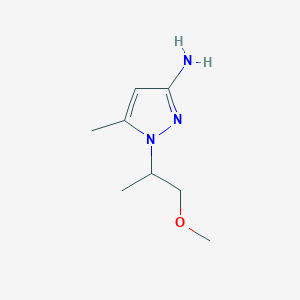
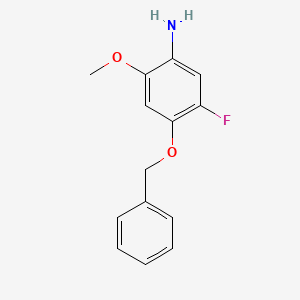
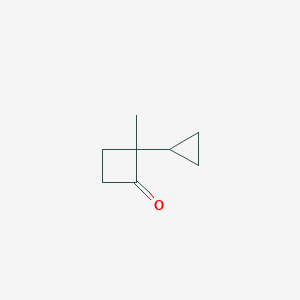
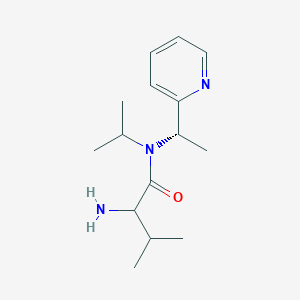
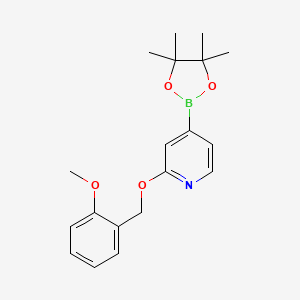
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
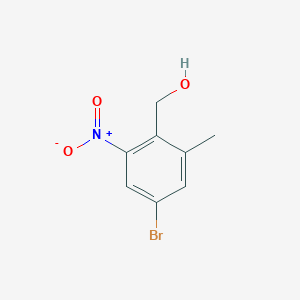
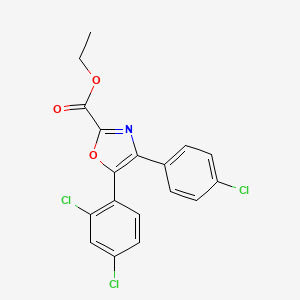
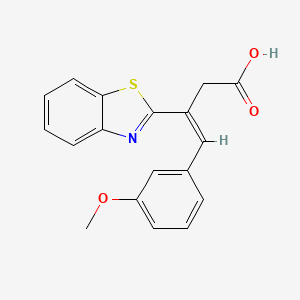
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
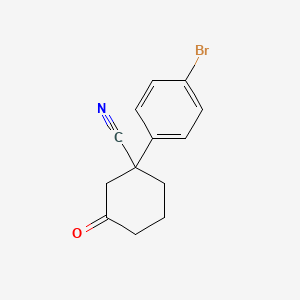

![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
